molecular formula C13H15BrO4S B022014 Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate CAS No. 104085-30-5

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

Cat. No. B022014
M. Wt: 347.23 g/mol
InChI Key: ADBJZPBDGYLFRT-UHFFFAOYSA-N
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Description

"Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate" is a compound of interest in various chemical syntheses and studies. The compound belongs to a broader class of organic compounds that are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

  • Synthesis Techniques : The compound is often synthesized via reactions involving components like thiophene derivatives and diethyl malonate under specific conditions. For instance, diethyl 2-[(2-hydroxyanilino)methylidene]malonate, a related compound, demonstrates the potential for synthesis through nucleophilic substitution reactions and condensation processes under controlled environments (Ilangovan, Venkatesan, & Kumar, 2013).

Molecular Structure Analysis

  • Molecular Conformation : The molecular structure of related compounds often shows co-planar conformations stabilized by internal hydrogen bonding. The presence of substituents like bromomethyl and thiophene units influences the overall molecular geometry and electronic properties (Shaik, Angira, & Thiruvenkatam, 2019).

Scientific Research Applications

  • Study of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole Structure : This compound is utilized in research for studying the structure of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole (Mossini et al., 1979).

  • Synthesis of β-trifluoromethyl-N-acetyltryptophan : The compound is used in the highly diastereoselective synthesis of this chemical (Gong et al., 1999).

  • Preparation of 2-phosphorylated 3-halopropenes : It is used in the Homer-Wittig reaction for preparing these compounds (Gurevich et al., 1999).

  • Cyclooxygenase Inhibition : Demonstrated to be a potent inhibitor of cyclooxygenase, this compound can reduce inflammation in rat paws (Naito et al., 1991).

  • Ring-opening Polymerization of ε-caprolactone : It's a novel aluminum complex with high efficiency and controllability in this process (Chang et al., 2019).

  • Synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane : Utilized for synthesizing this compound (Han De-yu, 2005).

  • Synthesis of Biological Active Compounds : It serves as a starting material for the synthesis of various biologically active compounds (El-Saghier, 1993).

  • Construction of Heterocyclic Sulfone Systems : Highly reactive, it is used in constructing these systems (Elkholy, 2008).

Safety And Hazards

The specific safety and hazard information for Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBJZPBDGYLFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377311
Record name Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

CAS RN

104085-30-5
Record name Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Ranjith, K Sakthi Murugesan… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C20H22O5S, the dihedral angle between the mean planes through the thiophene and benzene rings is 75.2 (1). The methoxy group is essentially coplanar with …
Number of citations: 1 scripts.iucr.org
S Ranjith, A SubbiahPandi, V Dhayalan… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C17H12S, which crystallises with two molecules in the asymmetric unit, features four fused rings forming an essentially planar molecule, with maximum deviations …
Number of citations: 12 scripts.iucr.org
V Dhayalan, AK Mohanakrishnan - Synthetic Communications, 2012 - Taylor & Francis
Full article: Lewis Acid–Mediated Domino Reaction of 3-Bromomethylthiophenes with Arenes/Heteroarenes Skip to Main Content Taylor and Francis Online homepage Taylor and …
Number of citations: 9 www.tandfonline.com
V Dhayalanb, AKM Krishnanb - academia.edu
In the title compound, C20H22O5S, the dihedral angle between the mean planes through the thiophene and benzene rings is 75.2 (1). The methoxy group is essentially coplanar with …
Number of citations: 0 www.academia.edu

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